molecular formula C10H13N B057433 5,6,7,8-Tetrahydro-1-naphthylamine CAS No. 2217-41-6

5,6,7,8-Tetrahydro-1-naphthylamine

Cat. No.: B057433
CAS No.: 2217-41-6
M. Wt: 147.22 g/mol
InChI Key: SODWJACROGQSMM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1-naphthylamine: is an organic compound with the molecular formula C10H13N . It is also known by other names such as 1-Amino-5,6,7,8-tetrahydronaphthalene and 5-Aminotetralin . This compound is a derivative of naphthalene, characterized by the presence of an amino group attached to a tetrahydronaphthalene ring. It is a significant intermediate in organic synthesis and has various applications in different fields.

Mechanism of Action

Target of Action

5,6,7,8-Tetrahydro-1-naphthylamine is a potent activator of large conductance Ca2±activated K+ (BK) channels . These channels play a crucial role in regulating cellular excitability and signaling, contributing to a variety of physiological processes.

Mode of Action

The compound interacts with BK channels, enhancing their activity. This leads to an increase in potassium ion flow across the cell membrane, which can modulate cellular excitability .

Biochemical Pathways

The activation of BK channels by this compound can impact several biochemical pathways. For instance, it can influence the hypoxia-inducible factor pathway, which plays a key role in cellular responses to low oxygen conditions .

Pharmacokinetics

Its molecular weight (14722 g/mol ) and its physical properties, such as its boiling point (275-277 °C ) and melting point (38 °C ), suggest that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1-naphthylamine can be achieved through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogenation techniques. This process typically employs a catalyst such as sulfided NiMo/Al2O3 and is conducted at temperatures between 300 and 350°C . Another method involves the reduction of α-naphthol followed by diazotization and hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of precursor compounds to the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1-naphthylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be further reduced to form fully saturated amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Hydrogen gas in the presence of metal catalysts such as is commonly used.

    Substitution: Reagents like and are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Fully saturated amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

5,6,7,8-Tetrahydro-1-naphthylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-1-naphthylamine
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 1-Aminonaphthalene
  • 5-Aminoindan

Uniqueness: 5,6,7,8-Tetrahydro-1-naphthylamine is unique due to its specific structural configuration, which combines both aromatic and aliphatic characteristics. This dual nature allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWJACROGQSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176701
Record name 1-Naphthylamine, 5,6,7,8-tetrahydro-
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-41-6
Record name 5,6,7,8-Tetrahydro-1-naphthylamine
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Record name 5-Tetralinylamine
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Record name 5-Aminotetralin
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Record name 1-Naphthylamine, 5,6,7,8-tetrahydro-
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Record name 5,6,7,8-tetrahydro-1-naphthylamine
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Record name 5-TETRALINYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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